

Potential off-target effects of Sirt6-IN-3

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Compound of Interest		
Compound Name:	Sirt6-IN-3	
Cat. No.:	B12379755	Get Quote

Sirt6-IN-3 Technical Support Center

This technical support guide provides detailed information on the potential off-target effects of **Sirt6-IN-3**, a selective SIRT6 inhibitor. The information is presented in a question-and-answer format to address specific issues researchers may encounter.

Frequently Asked Questions (FAQs)

Q1: What is the reported on-target potency of **Sirt6-IN-3**?

Sirt6-IN-3, also referred to as compound 8a, is a pyrrole-pyridinimidazole derivative identified as a selective, non-competitive inhibitor of Sirtuin 6 (SIRT6).[1][2] It exhibits an in vitro IC50 value of approximately 7.49 μ M (specifically 7.46 \pm 0.79 μ M) for the deacetylation activity of SIRT6, as determined by the Fluor de Lys® (FDL) assay.[1][3]

Q2: What is the selectivity profile of Sirt6-IN-3 against other sirtuins and HDACs?

The selectivity of **Sirt6-IN-3** was evaluated against a panel of other human sirtuins (SIRT1, SIRT2, SIRT3, SIRT5) and Class I and II histone deacetylases (HDACs). At a concentration of 200 µM, **Sirt6-IN-3** shows weak inhibition of SIRT1 and SIRT2 and no significant activity against SIRT3 and SIRT5.[1] It also demonstrates minimal to no inhibitory effect on HDACs 1-11.[1] This profile suggests a high degree of selectivity for SIRT6 over other tested sirtuins and HDACs.

Q3: Based on the screening data, what are the potential off-target effects?



Based on the available data, the primary potential off-target effects would be weak inhibition of SIRT1 and SIRT2 at high concentrations (approaching 200 μ M).[1] Given that the IC50 for SIRT6 is 7.49 μ M, there is a significant therapeutic window. However, researchers using **Sirt6-IN-3** at concentrations well above the IC50 for SIRT6 should consider potential confounding effects from SIRT1/SIRT2 inhibition.

Q4: What are the known cellular effects of using Sirt6-IN-3?

In pancreatic ductal adenocarcinoma (PDAC) cells, treatment with **Sirt6-IN-3** has been shown to:

- Increase the acetylation of histone H3 at lysine 9 (H3K9ac), a direct target of SIRT6.[1][3]
- Inhibit cell proliferation and induce apoptosis.[1][2]
- Arrest the cell cycle in the G0/G1 phase.
- Sensitize cancer cells to the chemotherapeutic agent gemcitabine by blocking the DNA damage repair pathway.[1][2]
- Inhibit the PI3K/AKT/mTOR and ERK signaling pathways.[1][2]

Q5: How should I design my experiment to minimize off-target effects?

To minimize potential off-target effects, it is recommended to:

- Use the lowest effective concentration: Perform a dose-response curve in your specific cell line or system to determine the minimal concentration of **Sirt6-IN-3** required to achieve the desired biological effect (e.g., increased H3K9ac, cell growth inhibition).
- Include proper controls: Use a structurally distinct SIRT6 inhibitor as a complementary tool to confirm that the observed phenotype is due to SIRT6 inhibition.
- Perform rescue experiments: If possible, perform experiments in SIRT6 knockout or knockdown cells to verify that the effects of Sirt6-IN-3 are SIRT6-dependent.

Data Presentation



Table 1: Selectivity Profile of Sirt6-IN-3

The following table summarizes the inhibitory activity of **Sirt6-IN-3** against SIRT6 and a panel of other sirtuins and HDACs.

Target	IC50 (μM)	% Inhibition @ 200 μM
SIRT6	7.49	-
SIRT1	> 200	21.34%
SIRT2	> 200	25.42%
SIRT3	> 200	No significant activity
SIRT5	> 200	No significant activity
HDAC1-11	> 200	No significant activity
Data sourced from Song N. et		

Data sourced from Song N, et

al. Cell Death Dis. 2023.[1]

Experimental Protocols

Protocol: In Vitro SIRT6 Inhibition Assay (Fluor de Lys® Method)

This protocol describes a common method for measuring the enzymatic activity of SIRT6 and determining the potency of inhibitors like **Sirt6-IN-3**.[1]

1. Reagent Preparation:

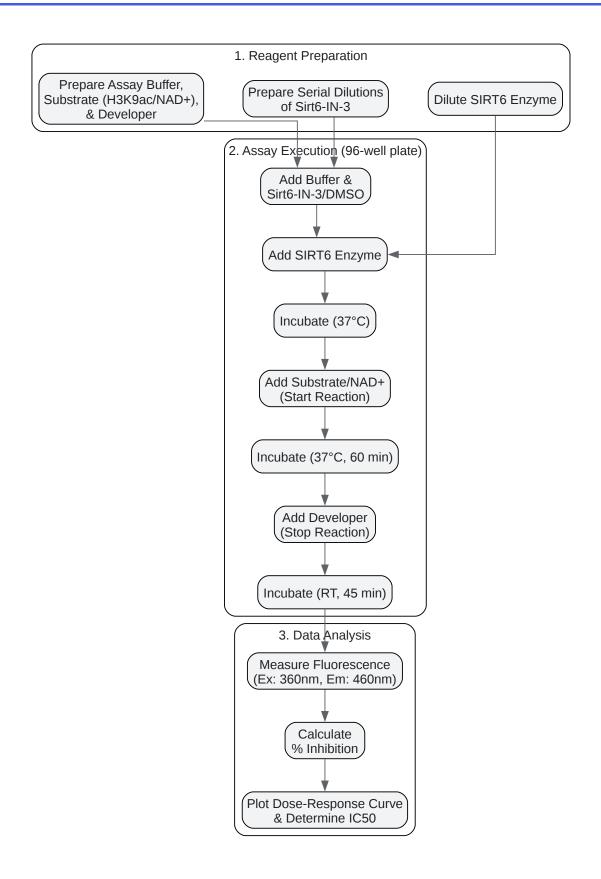
- SIRT6 Assay Buffer: Prepare a buffer solution, typically 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, and 1 mM MgCl2.
- Recombinant SIRT6 Enzyme: Dilute purified, active human SIRT6 enzyme to the desired working concentration in SIRT6 Assay Buffer.
- Substrate Solution: Prepare a solution containing the Fluor de Lys®-SIRT6 substrate (e.g., an acetylated H3K9 peptide) and the co-substrate NAD+ in SIRT6 Assay Buffer.
- Inhibitor Stock: Prepare a concentrated stock solution of **Sirt6-IN-3** in 100% DMSO. Create serial dilutions in assay buffer to achieve the final desired concentrations for the doseresponse curve.



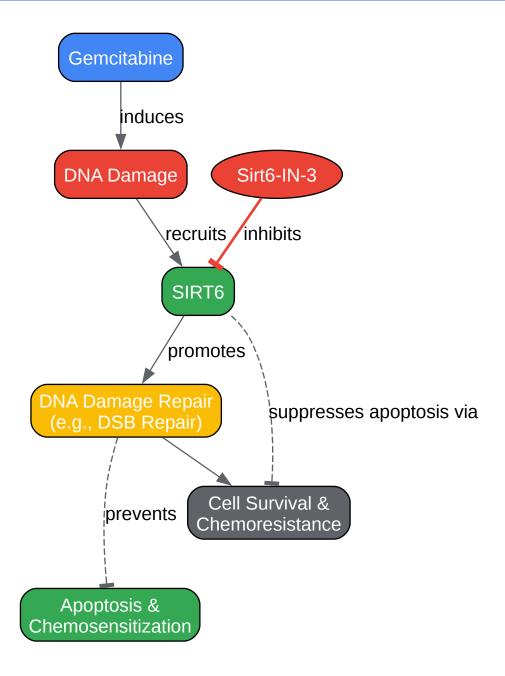
- Developer Solution: Prepare the Fluor de Lys® Developer solution containing nicotinamide and a protease according to the manufacturer's instructions.
- 2. Assay Procedure (96-well plate format):
- Add 25 µL of SIRT6 Assay Buffer to each well.
- Add 5 μL of the diluted Sirt6-IN-3 inhibitor solution or DMSO (for vehicle control) to the appropriate wells.
- To initiate the reaction, add 5 μL of recombinant SIRT6 enzyme to each well, except for the "no enzyme" control wells.
- Incubate the plate at 37°C for 10 minutes.
- Add 15 µL of the Substrate/NAD+ solution to all wells to start the deacetylation reaction.
- Incubate the plate at 37°C for a defined period (e.g., 60 minutes), protected from light.
- Stop the deacetylation reaction by adding 50 µL of the Developer Solution to each well.
- Incubate the plate at room temperature for 30-45 minutes to allow for the development of the fluorescent signal.
- 3. Data Acquisition and Analysis:
- Measure the fluorescence intensity using a fluorescence plate reader with an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.
- Subtract the background fluorescence from the "no enzyme" control wells.
- Calculate the percent inhibition for each inhibitor concentration relative to the vehicle (DMSO) control.
- Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Mandatory Visualizations









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